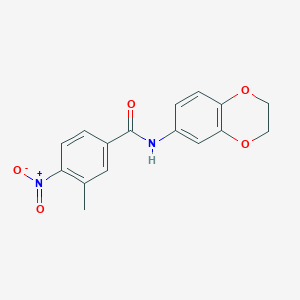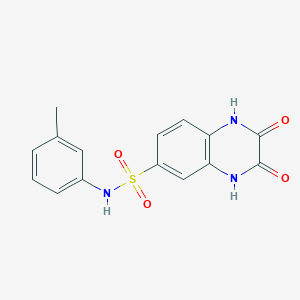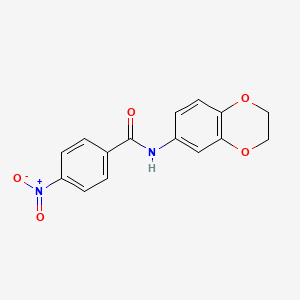
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMS is a sulfonamide derivative that possesses a unique chemical structure and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target proteins, such as enzymes or receptors, and modulating their activity. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to interact with various targets in the body, including carbonic anhydrase, urease, and cyclooxygenase-2.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and receptors, which allows for the development of more specific and effective drugs. However, one of the limitations of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide that exhibit improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide and to identify additional targets that it may interact with in the body. Finally, more research is needed to evaluate the safety and efficacy of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in human clinical trials.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethoxyaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide as a white crystalline solid with a melting point of 141-143°C.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-4-6-12(9-11)16-21(17,18)13-7-8-14(19-2)15(10-13)20-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQDORVZFTKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)

![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)


![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)
![(3aS*,10aS*)-2-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5685971.png)


![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)